Guanylyl-(2',5')-cytidine

X-ray crystallography nucleic acid structure Watson-Crick base-pairing

Guanylyl-(2′,5′)-cytidine (G2′p5′C; CAS 22886-43-7) is a ribodinucleoside monophosphate in which a guanosine and a cytidine unit are connected through an atypical 2′,5′-phosphodiester bond rather than the canonical 3′,5′-linkage. It belongs to the class of (2′→5′)-dinucleoside phosphates and is formally designated as cytidylyl-(5′→2′)-guanosine.

Molecular Formula C19H25N8O12P
Molecular Weight 588.4 g/mol
CAS No. 22886-43-7
Cat. No. B13751785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanylyl-(2',5')-cytidine
CAS22886-43-7
Molecular FormulaC19H25N8O12P
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O
InChIInChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1
InChIKeyUMZCUWSFHYADTH-VMIOUTBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanylyl-(2',5')-cytidine (CAS 22886-43-7): A Structurally Defined 2′,5′-Linked Dinucleotide for Non-Canonical Nucleic Acid Research


Guanylyl-(2′,5′)-cytidine (G2′p5′C; CAS 22886-43-7) is a ribodinucleoside monophosphate in which a guanosine and a cytidine unit are connected through an atypical 2′,5′-phosphodiester bond rather than the canonical 3′,5′-linkage [1]. It belongs to the class of (2′→5′)-dinucleoside phosphates and is formally designated as cytidylyl-(5′→2′)-guanosine [2]. First synthesized alongside its 3′,5′-isomer by Ohtsuka et al. in 1974, its definitive structural characterization was achieved via single-crystal X‑ray diffraction by Krishnan and Seshadri, who demonstrated that G2′p5′C serves as a precise structural analogue of the unique 2′,5′-phosphodiester junction found between RNA and multicopy single-stranded DNA (msDNA) in the bacterium Stigmatella aurantiaca [3][4].

Why Guanylyl-(2',5')-cytidine Cannot Be Replaced by Its 3′,5′-Isomer or Other 2′,5′-Dinucleotides for Structure-Function Studies


The 2′,5′-phosphodiester linkage in G2′p5′C imposes a fundamentally different backbone trajectory and base-stacking geometry compared to canonical 3′,5′-dinucleotides. X‑ray crystallography has established that G2′p5′C, unlike its 3′,5′-isomer, does not form a miniature double helix with Watson-Crick base-pairing; instead, the 2′-linkage orients the backbone inward toward the bases, favoring a compact single-stranded helical conformation [1][2]. Furthermore, the guanine base adopts a syn glycosyl conformation (χ = −54°) while the cytosine remains anti (χ = 156°)—a stereochemical signature shared with other 2′,5′-dimers such as A2′p5′C, A2′p5′A, and A2′p5′U, but distinct from the anti-anti arrangement typical of 3′,5′-linked dinucleotides [1]. These structural differences mean that a generic dinucleotide or even a closely related 2′,5′-analog cannot serve as a faithful surrogate in experiments probing the msDNA-RNA junction, 2′,5′-phosphodiesterase substrate specificity, or the physicochemical consequences of backbone isomerism in nucleic acids.

Quantitative Differential Evidence for Guanylyl-(2',5')-cytidine vs. Closest Analogs


Double-Helix Formation Capacity: G2′p5′C vs. Its 3′,5′-Isomer

Single-crystal X‑ray diffraction demonstrates that guanylyl-(2′,5′)-cytidine (G2′p5′C) cannot form a Watson-Crick-paired double helix, whereas its 3′,5′-linked isomer guanylyl-(3′,5′)-cytidine (G3′p5′C) does. G2′p5′C crystallizes as a self-complementary dimer in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 8.376(2) Å, b = 16.231(5) Å, c = 18.671(4) Å, refined to an R factor of 0.054 using 1699 observed reflections (I ≥ 3σ(F)) [1]. The authors explicitly state: 'G2′p5′C, unlike its 3′–5′ isomer, does not form a miniature double helix with the Watson-Crick base-pairing pattern' [1].

X-ray crystallography nucleic acid structure Watson-Crick base-pairing

Glycosyl Bond Conformation: Syn/Anti Signature of G2′p5′C vs. Canonical 3′,5′-Dinucleotides

In the G2′p5′C crystal structure, the guanine base adopts a syn conformation about the glycosyl bond (χ₁ = −54°) while the cytosine base retains the standard anti conformation (χ₂ = 156°) [1]. This contrasts with canonical 3′,5′-dinucleotides, where both nucleosides typically adopt anti conformations. The ribose moieties exhibit mixed C2′-endo/C3′-endo puckering, a feature shared with A2′p5′A, A2′p5′C, and A2′p5′U [1].

nucleoside conformation syn-anti equilibrium X-ray crystallography

Isostructural Relationship with A2′p5′C: Conserved 2′,5′-Dinucleotide Architecture

The crystal structure of G2′p5′C has been directly compared with that of adenylyl-(2′,5′)-cytidine (A2′p5′C). The authors report that 'Comparison of G2′p5′C with A2′p5′C reveals that they are isostructural' [1]. This means the two 2′,5′-dinucleotides share the same overall molecular fold, backbone trajectory, and base-stacking pattern despite differing in the purine base (guanine vs. adenine) [1][2]. Charge neutralization in G2′p5′C is achieved through protonation of the cytosine base, a feature not present in A2′p5′C [1].

isostructural analysis 2′,5′-dinucleotide fold comparative crystallography

Hydrolytic Stability: 2′,5′- vs. 3′,5′-Linked Dinucleoside Monophosphates Under Hydrothermal Conditions

A systematic kinetic study of 2′,5′- and 3′,5′-linked dinucleoside monophosphates (N2′pN and N3′pN) at 175–240 °C demonstrated that the activation parameters ΔH‡ and ΔS‡ for 2′,5′-linked dinucleotides are consistently larger than those for their 3′,5′-counterparts [1]. The half-lives of all NpN species fall in the range 2–8 s at 240 °C. The stability order was reported as U2′pU > A2′pA > G2′pG > U3′pU ~ C3′pC > A3′pA. Although G2′p5′C was not individually measured, the class-level behavior of 2′,5′-linked dinucleotides indicates that the 2′,5′-phosphodiester bond possesses a higher enthalpic barrier to hydrolysis and a more ordered transition state compared to the 3′,5′-linkage [1]. Interconversion between 2′,5′- and 3′,5′-isomers is catalyzed by imidazole/imidazolium species, with rate constants dissected by the SIMFIT program [1].

phosphodiester hydrolysis activation parameters prebiotic chemistry

Biological Provenance: G2′p5′C as the Exact msDNA-RNA Junction Dinucleotide in Stigmatella aurantiaca

Sequence analysis of msDNA from Stigmatella aurantiaca, Myxococcus xanthus, and Escherichia coli B revealed that the guanine residue of the single-stranded RNA is linked to the cytosine residue of the msDNA through a 2′–5′ phosphodiester bond [1]. The dinucleotide G2′p5′C is the exact minimal chemical fragment that recapitulates this unique covalent junction [1]. Structural analysis of native msDNA from S. aurantiaca confirmed a branched triribonucleotide, 5′-A-G-(C or U)-3′, with the msDNA branching from the 2′ position of the internal rG residue via a 2′,5′-linkage to a dC residue at the 5′ end of the DNA strand [2][3]. No other dinucleotide replicates both the sequence (G-C) and the linkage geometry (2′–5′) of this naturally occurring branched nucleic acid architecture.

msDNA retron branched RNA 2′,5′-phosphodiester junction

Synthetic Accessibility: Simultaneous Synthesis and Chromatographic Separation of 2′,5′- and 3′,5′-Isomers

Ohtsuka et al. (1974) reported the synthesis of both guanylyl-(3′–5′)-cytidine and guanylyl-(2′–5′)-cytidine in a single reaction by condensing 5′-O-monomethoxytritylguanosine with N,2′,3′-O-triacetylcytidine 5′-phosphate using dicyclohexylcarbodiimide (DCC) [1]. The condensation proceeded in nearly quantitative yield, and the two isomers were separated by ion-exchange chromatography after deprotection [1]. This establishes that G2′p5′C is not a hypothetical or inaccessible compound but can be reliably produced and purified alongside its 3′,5′-isomer using well-defined, reproducible chemistry that has been validated for over 50 years.

dinucleotide synthesis isomer separation ion-exchange chromatography

High-Impact Research and Industrial Application Scenarios for Guanylyl-(2',5')-cytidine


Structural Biology of the msDNA-RNA Junction: Crystallographic and Spectroscopic Studies

G2′p5′C is the precise minimal chemical analogue of the 2′,5′-phosphodiester junction that covalently links RNA to msDNA in Stigmatella aurantiaca, Myxococcus xanthus, and other retron-containing bacteria [1]. Its availability as a purified, crystallizable dinucleotide (orthorhombic P2₁2₁2₁, R = 0.054) enables high-resolution structural studies—including X‑ray crystallography, NMR spectroscopy, and molecular dynamics simulations—of the junction geometry without requiring full-length msDNA [1]. Because G2′p5′C, unlike its 3′,5′-isomer, does not form a Watson-Crick double helix, it serves as a defined model for understanding how 2′,5′-linkages influence nucleic acid tertiary structure and for validating computational force fields developed for non-canonical phosphodiester backbones [1].

2′,5′-Phosphodiesterase Substrate Specificity Profiling and Inhibitor Screening

Enzymes such as the C-terminal 2′,5′-phosphodiesterase domain of group A rotavirus protein VP3 and bacterial ribonucleases that process 2′,5′-linked substrates can be characterized using G2′p5′C as a defined small-molecule substrate [1]. The compound provides the specific G-C sequence context in a 2′,5′-linkage, enabling discrimination between sequence-specific and linkage-specific enzymatic activity. Its isostructural relationship with A2′p5′C [2] allows researchers to design parallel assays where only the purine base is varied, isolating the contribution of base identity to enzyme recognition while keeping the 2′,5′-backbone geometry constant.

Prebiotic Chemistry and Nucleic Acid Origin-of-Life Studies

The class-level finding that 2′,5′-linked dinucleoside monophosphates exhibit larger activation enthalpies and entropies for hydrolysis than their 3′,5′-counterparts—with half-lives in the range of 2–8 s at 240 °C [1]—positions G2′p5′C as a relevant model for studying the chemical evolution of phosphodiester linkages under hydrothermal conditions. Researchers investigating why nature selected 3′,5′- over 2′,5′-linkages for genetic material can use G2′p5′C in comparative stability and templating experiments, leveraging the fact that 2′,5′-bonds form more readily under prebiotic conditions yet do not support double-helix formation [2].

Synthetic Biology: Design and Validation of 2′,5′-Modified Oligonucleotide Therapeutics

The documented synthetic route to G2′p5′C via DCC-mediated condensation of protected nucleoside building blocks [1] provides a validated chemical foundation for incorporating 2′,5′-linked G-C dinucleotide motifs into larger oligonucleotides. Given that 2′,5′-linked oligonucleotides resist degradation by common 3′,5′-specific nucleases [2] and that the 2′,5′-backbone orients inward toward the bases, creating a compact single-stranded helical architecture [2], G2′p5′C can serve as a core building block or reference standard in the development of nuclease-resistant antisense agents, aptamers, or siRNA modifications where altered backbone geometry is therapeutically advantageous.

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